molecular formula C7H6FNO3 B15243782 Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate

Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B15243782
M. Wt: 171.13 g/mol
InChI Key: HQKZCWTVJUJYQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the reaction of terminal alkynes, isocyanates, and malonates in the presence of copper catalysts . The reaction proceeds through a domino catalytic process where copper acetylides attack isocyanates to form propargylic amide species, which further react with malonates to yield the desired dihydropyridine-3-carboxylate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various pyridine and dihydropyridine derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and modulate receptor activity, leading to various biological effects. For example, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, which are important mechanisms in neuroprotection and anti-inflammatory responses .

Comparison with Similar Compounds

Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylate can be compared with other similar compounds, such as:

These compounds share a similar dihydropyridine core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The presence of the fluorine atom in this compound makes it unique and can influence its interactions with biological targets .

Properties

IUPAC Name

methyl 5-fluoro-2-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-7(11)5-2-4(8)3-9-6(5)10/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKZCWTVJUJYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CNC1=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.